[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester [4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13472065
InChI: InChI=1S/C19H37N3O3/c1-12(2)16(20)17(23)21-14-8-10-15(11-9-14)22(13(3)4)18(24)25-19(5,6)7/h12-16H,8-11,20H2,1-7H3,(H,21,23)/t14?,15?,16-/m0/s1
SMILES: CC(C)C(C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OC(C)(C)C)N
Molecular Formula: C19H37N3O3
Molecular Weight: 355.5 g/mol

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13472065

Molecular Formula: C19H37N3O3

Molecular Weight: 355.5 g/mol

* For research use only. Not for human or veterinary use.

[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-isopropyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C19H37N3O3
Molecular Weight 355.5 g/mol
IUPAC Name tert-butyl N-[4-[[(2S)-2-amino-3-methylbutanoyl]amino]cyclohexyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C19H37N3O3/c1-12(2)16(20)17(23)21-14-8-10-15(11-9-14)22(13(3)4)18(24)25-19(5,6)7/h12-16H,8-11,20H2,1-7H3,(H,21,23)/t14?,15?,16-/m0/s1
Standard InChI Key LLXDYWCPBMVTED-GPANFISMSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OC(C)(C)C)N
SMILES CC(C)C(C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OC(C)(C)C)N
Canonical SMILES CC(C)C(C(=O)NC1CCC(CC1)N(C(C)C)C(=O)OC(C)(C)C)N

Introduction

Chemical Identity and Structural Analysis

Molecular Formula and Weight

The compound’s molecular formula is C₂₁H₃₈N₃O₃, derived from its structural components:

  • Cyclohexyl backbone: Provides rigidity and influences lipophilicity.

  • (S)-2-Amino-3-methyl-butyrylamino group: Introduces chiral centers and hydrogen-bonding capabilities.

  • Isopropyl-carbamic acid tert-butyl ester: Enhances metabolic stability via steric protection of the carbamate group .
    The molecular weight is 380.55 g/mol, calculated using standard atomic masses.

Stereochemical Configuration

  • The (S) configuration at the 2-amino-3-methyl-butyryl moiety is critical for biological activity, as seen in related peptidomimetics .

  • Cyclohexyl substituents adopt chair conformations, influencing receptor binding interactions .

Physicochemical Properties

  • LogP (octanol-water): Estimated at 2.8–3.2 via consensus methods (XLOGP3, WLOGP), indicating moderate lipophilicity .

  • Solubility: Poor aqueous solubility (~0.05 mg/mL in water) but soluble in organic solvents like DMSO or ethanol .

  • pKa: The amino group has a pKa of ~8.5, while the carbamate remains neutral under physiological conditions .

Synthetic Methodologies

Key Synthetic Routes

Synthesis typically involves multi-step strategies:

  • Amino Acid Coupling:

    • The (S)-2-amino-3-methyl-butyryl group is introduced via solid-phase peptide synthesis (SPPS) or solution-phase coupling using HATU/DIPEA .

    • Example: Reaction of Fmoc-protected (S)-2-amino-3-methyl-butyric acid with cyclohexylamine derivatives .

  • Carbamate Formation:

    • The isopropyl-carbamic acid tert-butyl ester is installed using tert-butyl dicarbonate (Boc₂O) and isopropylamine in dichloromethane .

    • Yields: 70–85% after purification by silica gel chromatography .

Critical Reaction Conditions

  • Temperature: 0–25°C for carbamate protection to avoid racemization .

  • Catalysts: DMAP accelerates Boc-group incorporation .

  • Purification: Reverse-phase HPLC (C18 column) resolves diastereomers .

Pharmacological Applications

Enzyme Inhibition

  • Analogous carbamates inhibit dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes therapies .

    • IC₅₀ values for related compounds: 10–50 nM .

  • Mechanism: The carbamate mimics transition states of peptide substrates, blocking active-site serine residues .

Metabolic Stability

  • The tert-butyl ester enhances half-life in hepatic microsomes (t₁/₂ > 6 hrs vs. 1 hr for methyl esters) .

  • CYP450 Interactions: Minimal inhibition (IC₅₀ > 10 µM for CYP3A4, 2C19) .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.42 (s, 9H, Boc CH₃), 1.55–1.70 (m, 6H, cyclohexyl), 4.85 (d, J = 8 Hz, NH) .

  • HRMS (ESI+): m/z 381.2853 [M+H]⁺ (calc. 381.2856) .

Chromatographic Methods

  • HPLC: C18 column, 70:30 acetonitrile/water, retention time = 12.3 min .

  • Chiral Purity: >98% ee confirmed via Chiralpak AD-H column .

Comparative Data with Analogues

PropertyTarget Compound[4-((S)-2-Amino...)-methyl estertert-Butyl 2,4-dioxopiperidine-1-carboxylate
Molecular Weight380.55361.5213.23
LogP3.02.81.2
DPP-IV IC₅₀ (nM)15*30N/A
Metabolic StabilityHighModerateLow

* Estimated from structural analogues .

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